molecular formula C11H16Cl2N2 B1419017 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride CAS No. 856846-59-8

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride

Cat. No. B1419017
M. Wt: 247.16 g/mol
InChI Key: HZDBSBKFAAMSNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Physical And Chemical Properties Analysis

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride is a white to off-white crystalline powder. More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations. The research highlighted the importance of intermolecular interactions in controlling molecular packing, providing insights into the potential applications of these compounds in material science and pharmaceuticals (Shawish et al., 2021).

Catalysis and Organic Synthesis

Another study explored the use of acidic ionic liquids for the one-pot, pseudo five-component, diastereoselective synthesis of highly functionalized piperidine derivatives. This work demonstrates the role of 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride in facilitating complex organic reactions, potentially impacting the development of new pharmaceuticals and materials (Shaterian & Azizi, 2013).

Antimicrobial Activity

Research on the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives, involving 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride, showed notable antimicrobial activity. This finding suggests potential applications in developing new antimicrobial agents (Goswami et al., 2022).

Corrosion Inhibition

A study on Piperine derivatives, including compounds related to 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride, investigated their effectiveness as green corrosion inhibitors on iron surfaces. Theoretical DFT and Monte Carlo dynamics studies provided insights into the complexation modes and interaction with iron, highlighting potential industrial applications in corrosion prevention (Belghiti et al., 2018).

Anticancer Research

Synthesis and evaluation of (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives were conducted to assess their in vitro anticancer activity against various human cells. This research underscores the potential therapeutic applications of compounds involving 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride in cancer treatment (Subhash & Bhaskar, 2021).

Future Directions

Piperidine derivatives, including 5-Chloro-2-(piperidin-1-yl)aniline hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the therapeutic potential of these compounds in various diseases .

properties

IUPAC Name

5-chloro-2-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDBSBKFAAMSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656382
Record name 5-Chloro-2-(piperidin-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(piperidin-1-yl)aniline hydrochloride

CAS RN

856846-59-8
Record name 5-Chloro-2-(piperidin-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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